Product packaging for L-rhamnulose(Cat. No.:CAS No. 14807-05-7)

L-rhamnulose

Cat. No.: B173794
CAS No.: 14807-05-7
M. Wt: 164.16 g/mol
InChI Key: QZNPNKJXABGCRC-FUTKDDECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Rhamnulose (6-Deoxy-L-fructose) is a rare deoxyketose sugar that serves as a critical intermediate in the bacterial catabolic pathway for L-rhamnose . In this pathway, L-rhamnose is first converted to this compound by L-rhamnose isomerase (RhaA), and this compound is subsequently phosphorylated by this compound kinase (RhaB) to form this compound-1-phosphate . The final step, catalyzed by this compound-1-phosphate aldolase (RhaD), cleaves this phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde, feeding these metabolites into central carbon metabolism . Beyond its fundamental role in microbiology, this compound is a valuable starting material in synthetic chemistry and enzymology. It is a direct precursor for the synthesis of compounds like furaneol, which possesses a sweet strawberry aroma used in the flavor industry . Furthermore, this compound and its derivatives are important substrates for studying and producing other rare sugars, such as D-allose, which have potential applications in the pharmaceutical and food industries . The enzymatic synthesis of this compound from L-rhamnose has been optimized to achieve high purity exceeding 99%, facilitating reliable research outcomes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B173794 L-rhamnulose CAS No. 14807-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14807-05-7

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3R,4S,5S)-1,3,4,5-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5-,6-/m0/s1

InChI Key

QZNPNKJXABGCRC-FUTKDDECSA-N

SMILES

CC(C(C(C(=O)CO)O)O)O

Isomeric SMILES

C[C@@H]([C@@H]([C@H](C(=O)CO)O)O)O

Canonical SMILES

CC(C(C(C(=O)CO)O)O)O

Origin of Product

United States

Scientific Research Applications

Biochemical Properties and Metabolism

L-rhamnulose is an important intermediate in the metabolism of L-rhamnose. It is primarily produced through the action of L-rhamnose isomerase, which catalyzes the conversion of L-rhamnose to this compound. This process is vital for microbial metabolism and has implications in biotechnological applications such as rare sugar production.

Enzymatic Pathways

The enzymatic pathways involving this compound include:

  • L-Rhamnose Isomerase : This enzyme facilitates the isomerization of L-rhamnose to this compound, enabling its utilization in various metabolic processes. Studies have shown that L-rhamnose isomerases exhibit broad substrate specificity, making them valuable for producing other rare sugars like D-allose and D-gulose .
  • This compound-1-Phosphate Aldolase : This enzyme plays a crucial role in the catabolism of this compound by catalyzing the formation of dihydroxyacetone phosphate and L-lactaldehyde from this compound-1-phosphate. Its structural analysis reveals high stability and potential for industrial applications .

Industrial Applications

This compound has several promising applications across different industries:

  • Pharmaceutical Industry : The unique properties of this compound and its derivatives are being explored for drug development. For instance, biocatalysis involving this compound-1-phosphate aldolase can be utilized to synthesize pharmaceutical intermediates efficiently .
  • Food Industry : As a rare sugar, this compound can serve as a low-calorie sweetener or a functional ingredient in food products due to its unique taste profile and potential health benefits.
  • Biotechnology : The ability to produce rare sugars through enzymatic processes involving this compound positions it as a key player in biotechnological innovations aimed at sustainable production methods .

Case Study 1: Directed Evolution of Enzymes

In a study focusing on the directed evolution of this compound-1-phosphate aldolase (RhaD), researchers developed an in vivo selection system that enhanced the enzyme's efficiency. The findings indicated that engineered variants of RhaD exhibited improved catalytic properties, demonstrating the potential for optimizing enzymes used in industrial applications .

Case Study 2: Microbial Production of Rare Sugars

Research on microbial strains capable of metabolizing L-rhamnose has highlighted their ability to produce various rare sugars through pathways involving this compound. For example, specific strains have been identified that utilize L-rhamnose isomerase to produce D-allose and other valuable sugars, showcasing the versatility of microbial metabolism in sugar production .

Data Tables

Enzyme Function Source Organism
L-Rhamnose IsomeraseConverts L-rhamnose to this compoundVarious microorganisms
This compound-1-Phosphate AldolaseCatalyzes formation of dihydroxyacetone phosphateThermotoga maritima
L-Lactaldehyde ReductaseInvolved in further catabolism of lactaldehydeSalmonella typhimurium

Chemical Reactions Analysis

Step 1: Isomerization and Phosphorylation

  • Reaction :

    L rhamnoseRhaAL rhamnuloseATPRhaBL rhamnulose 1 phosphate+ADP\text{L rhamnose}\xrightarrow{\text{RhaA}}\text{L rhamnulose}\xrightarrow[\text{ATP}]{\text{RhaB}}\text{L rhamnulose 1 phosphate}+\text{ADP}
  • Key Enzymes :

    • RhaA (L-rhamnose isomerase): Converts L-rhamnose to L-rhamnulose with >99% conversion efficiency .

    • RhaB (this compound kinase): Transfers a phosphate group from ATP to this compound. Substrate specificity studies show 100% activity for this compound and 81.3% for L-fuculose, but no activity for L-rhamnose or L-fucose .

SubstrateRhaB Activity (%)
This compound100
L-fuculose81.3
L-rhamnoseND
L-fucoseND
ND: No detectable activity

Step 2: Dephosphorylation

  • Reaction :

    L rhamnulose 1 phosphateAphAL rhamnulose+Pi\text{L rhamnulose 1 phosphate}\xrightarrow{\text{AphA}}\text{L rhamnulose}+\text{P}_i
  • Yield : 82% isolated yield with >99% purity after desalting .

Metabolic Degradation Pathways

In bacteria like Escherichia coli, this compound is catabolized via phosphorylation and aldol cleavage:

Aldolase-Catalyzed Reactions

This compound-1-phosphate aldolase (Rhu1PA) from Thermotoga maritima enables stereoselective synthesis of complex molecules:

  • Reaction Scope :

    • Accepts nitroaldehydes and N-Cbz-aminoaldehydes as substrates.

    • Produces mixtures of L-threo (2R,3S) and D-erythro (2R,3R) diastereomers .

Substrate TypeDiastereomer Ratio (L-threo:D-erythro)Conversion (%)
Nitroaldehydes95:5 to 75:25100
N-Cbz-aminoaldehydes32:68 to >95:540–60
  • Advantages :

    • High thermostability (active up to 70°C).

    • Tolerates organic co-solvents (e.g., 20% DMSO) .

Epimerization and Isomerization

This compound serves as a precursor for rare sugars via enzymatic transformations:

  • Epimerization : Converted to 6-deoxy-L-xylo-hexulose using epimerases .

  • Isomerization : Reversible equilibrium with L-rhamnose under catalytic conditions (RhaA) .

Industrial-Scale Production

A scalable two-step strategy achieves gram-scale synthesis :

  • One-Pot Enzymatic Reaction : Combines RhaA and RhaB for isomerization/phosphorylation.

  • Silver Nitrate Precipitation : Removes ATP/ADP byproducts, simplifying purification .

Structural and Mechanistic Insights

  • Kinase Mechanism : RhaB undergoes a conformational change upon substrate binding, enabling direct in-line phosphoryl transfer .

  • Thermodynamic Drive : Phosphorylation pulls the isomerization equilibrium toward this compound production .

Comparison with Similar Compounds

Table 1. Specific Activity of Glucose Isomerase (GI) on Various Substrates

Substrate Product Specific Activity (μmol/min/mg)
D-Glucose D-Fructose 367 ± 32
L-Rhamnose This compound 103 ± 11
D-Ribose D-Ribulose 87 ± 7

Metabolic Pathway Specificity

The L-rhamnose catabolic pathway shares similarities with pathways for other deoxy sugars, such as L-fucose and D-arabinose, but diverges in key enzymatic steps:

  • L-Fucose: Metabolized via L-fucose isomerase to L-fuculose, which is phosphorylated and cleaved by a dedicated aldolase.
  • D-Arabinose: Converted to D-ribulose by D-arabinose isomerase, but its downstream metabolism lacks the phosphorylation step seen in this compound processing .

Key Differentiator: this compound kinase (RhaB) is essential for phosphorylating this compound to its 1-phosphate form, a step absent in pathways for non-phosphorylated sugars like L-fuculose .

Substrate Specificity of Enzymes

In contrast, D-tagatose 3-epimerase (DTE) and fructose kinase (HK) demonstrate cross-reactivity:

  • DTE : Catalyzes the epimerization of this compound to 6-deoxy-L-psicose, achieving an equilibrium ratio of 35:15 (this compound:6-deoxy-L-psicose) .
  • HK : Phosphorylates 6-deoxy-L-psicose but shows negligible activity toward this compound (<0.1%), underscoring structural constraints in enzyme-substrate interactions .

Table 2. Equilibrium Ratios in Enzymatic Conversions

Starting Substrate Enzymes Involved Products (Ratio)
L-Rhamnose L-RI + DTE 55% L-Rhamnose, 35% this compound , 15% 6-deoxy-L-psicose
This compound D-Arabinose isomerase 27% this compound, 73% 6-deoxy-L-glucose

Structural and Functional Analogues

  • 6-Deoxy-L-psicose : A C-3 epimer of this compound, produced via DTE. It shares similar applications in food and pharmaceuticals but differs in phosphorylation susceptibility .
  • L-Fuculose : Structurally analogous to this compound (both 6-deoxyketohexoses) but metabolized without phosphorylation, enabling distinct regulatory mechanisms in E. coli .
  • D-Allose : A rare sugar synthesized via L-RI from D-allulose. Unlike this compound, D-allose has antihypertensive properties, showcasing functional divergence despite shared enzymatic production routes .

Q & A

Q. How can researchers ensure data integrity in studies involving novel this compound pathways?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like GenBank or ChEMBL. Document protocols using platforms like Protocols.io . Validate key findings via independent replication in collaboration with third-party labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-rhamnulose
Reactant of Route 2
L-rhamnulose

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